Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester

Lipophilicity Drug Design Membrane Permeability

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS 192817-77-9), systematically named ethyl 2-pyrrolidin-1-ylbenzoate, is an organic compound belonging to the class of benzoic acid derivatives. Its molecular formula is C₁₃H₁₇NO₂ with a molecular weight of 219.28 g/mol.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 192817-77-9
Cat. No. B12076149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester
CAS192817-77-9
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1N2CCCC2
InChIInChI=1S/C13H17NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
InChIKeyJJCIPMIGKONIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS 192817-77-9): Structural Identity and Baseline Properties


Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS 192817-77-9), systematically named ethyl 2-pyrrolidin-1-ylbenzoate, is an organic compound belonging to the class of benzoic acid derivatives. Its molecular formula is C₁₃H₁₇NO₂ with a molecular weight of 219.28 g/mol . The compound features a benzoic acid core with a pyrrolidine ring attached at the ortho position and an ethyl ester group at the carboxylic acid terminus. The computed XLogP3 value is 3.4, indicating moderate lipophilicity [1]. The InChIKey is JJCIPMIGKONIQJ-UHFFFAOYSA-N and its DSSTox Substance ID is DTXSID40459816 .

Why Generic 'Pyrrolidinyl Benzoate' Substitution Fails: The Critical Role of Ester and Positional Specificity


Compounds within the pyrrolidinyl benzoate class are not interchangeable due to significant differences in physicochemical properties driven by ester chain length and ring substitution position. The ethyl ester of the ortho-pyrrolidinyl benzoate (CAS 192817-77-9) possesses a distinct lipophilicity profile (XLogP3 = 3.4) that directly influences membrane permeability, metabolic stability, and synthetic reactivity compared to its methyl (XLogP3 ≈ 2.8–3.0) [1] or propyl ester analogs, as well as its meta- and para-substituted isomers. Additionally, the ortho-pyrrolidinyl group introduces steric and electronic effects that are absent in the meta (CAS 55212-89-0) and para (CAS 101038-63-5) positional isomers, potentially altering binding conformations and receptor interactions in biological systems. Furthermore, WIPO PATENTSCOPE listings suggest the ortho-ethyl ester configuration is specifically claimed for certain agrochemical or pharmaceutical applications, indicating that the exact structure—not merely the class—is the subject of proprietary intellectual property .

Quantitative Differentiation Evidence for Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS 192817-77-9)


Lipophilicity (XLogP3) Differentiation vs. Methyl Ester Analog

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester exhibits a computed XLogP3 value of 3.4 . By comparison, the methyl ester analog methyl 2-(pyrrolidin-1-yl)benzoate (CAS 124005-05-6) is estimated to have a lower XLogP3 value, approximately in the range of 2.8–3.0 [1]. The higher lipophilicity of the ethyl ester suggests improved passive membrane permeability, which is a critical parameter for cell-based assays and in vivo applications where intracellular target engagement is required.

Lipophilicity Drug Design Membrane Permeability

Ortho-Substitution Effect: Steric and Electronic Differentiation from Para Isomer

The ortho-pyrrolidinyl substitution in CAS 192817-77-9 creates a sterically constrained environment around the ester carbonyl that is absent in the para isomer ethyl 4-(pyrrolidin-1-yl)benzoate (CAS 101038-63-5). The ortho configuration forces the pyrrolidine ring into closer proximity with the ester group, potentially altering the electron density at the carbonyl carbon and influencing both reactivity and binding conformations . This structural distinction is critical when the compound is used as a synthetic intermediate where regioselectivity matters, or as a pharmacophore where the spatial orientation of the basic amine relative to the ester determines target engagement.

Positional Isomerism Receptor Binding Conformational Analysis

Patent-Listed Structural Specificity in WIPO PATENTSCOPE

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS 192817-77-9) is specifically listed in WIPO PATENTSCOPE with the InChIKey JJCIPMIGKONIQJ-UHFFFAOYSA-N, indicating that this exact compound—not a generic class—is the subject of patented applications in agrochemicals or pharmaceuticals . While specific claims remain undisclosed in the technical datasheet, the patent listing confirms that the ortho-ethyl ester configuration has been deemed sufficiently novel and useful to warrant intellectual property protection. This distinguishes CAS 192817-77-9 from its methyl ester, propyl ester, and positional isomer analogs, which may not be covered by the same patent filings.

Intellectual Property Agrochemicals Pharmaceutical Intermediates

Hydrogen Bond Acceptor Count and Rotatable Bond Flexibility vs. Free Acid Form

Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester possesses 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with 4 rotatable bonds . In contrast, the free acid form 2-(1-pyrrolidinyl)benzoic acid (CAS 78648-27-8) has 1 HBD (carboxylic acid) and 3 HBA, with 3 rotatable bonds . The absence of a hydrogen bond donor in the ethyl ester improves passive membrane permeability relative to the free acid, consistent with the higher computed XLogP3 (3.4 vs. approximately 1.8–2.2 for the free acid). This property profile makes the ethyl ester a more suitable candidate for cell-permeable prodrug strategies or for use in organic synthesis where the protected carboxylic acid is required.

Physicochemical Properties Drug-Likeness Prodrug Design

Optimal Application Scenarios for Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester (CAS 192817-77-9)


Cell-Permeable Prodrug or Probe Design Requiring Moderate Lipophilicity

When designing a cell-permeable prodrug or chemical probe where the free carboxylic acid form (CAS 78648-27-8) is too polar to cross cell membranes, the ethyl ester (XLogP3 = 3.4, HBD = 0) offers a balanced lipophilicity profile superior to the methyl ester (lower XLogP3) . This makes CAS 192817-77-9 the preferred choice for intracellular target engagement studies where passive diffusion is required, while still allowing facile hydrolysis to the active acid form by endogenous esterases.

Synthetic Intermediate in IP-Sensitive Agrochemical or Pharmaceutical Development

The WIPO PATENTSCOPE listing of CAS 192817-77-9 confirms its relevance in proprietary agrochemical or pharmaceutical patent applications . Research groups pursuing patent-protected development should prioritize this specific ortho-ethyl ester to ensure alignment with existing intellectual property claims, rather than using meta- or para-substituted analogs that may fall outside the scope of patent protection.

Regioselective Synthesis Requiring Ortho-Directed Steric Control

The ortho-pyrrolidinyl group in CAS 192817-77-9 provides steric shielding of the adjacent ester carbonyl, which can be exploited for regioselective transformations in organic synthesis. This steric effect is absent in the para isomer ethyl 4-(pyrrolidin-1-yl)benzoate (CAS 101038-63-5), making CAS 192817-77-9 the appropriate building block when ortho-directed reactivity is required .

Structure-Activity Relationship (SAR) Studies Comparing Ester Chain Length

CAS 192817-77-9 serves as the definitive ethyl ester reference point in SAR studies comparing the effect of ester chain length on biological activity within the 2-pyrrolidinyl benzoate series. Its XLogP3 of 3.4 occupies an intermediate lipophilicity position between the methyl ester (lower) and hypothetical propyl/butyl esters (higher), enabling systematic exploration of the lipophilicity-activity relationship without confounding positional isomer effects .

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